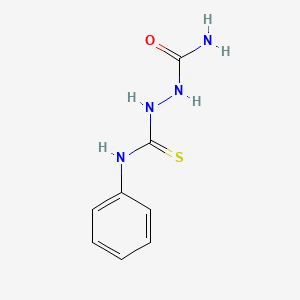
2,5-Dimethylheptane
Descripción general
Descripción
2,5-Dimethylheptane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C₉H₂₀. This compound is characterized by the presence of two methyl groups attached to the second and fifth carbon atoms of the heptane chain. It is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptane can be achieved through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents such as methyl iodide in the presence of a strong base like sodium amide.
Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of 2,5-dimethylheptene using hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, this compound can be produced through:
Petrochemical Processes: Fractional distillation of crude oil followed by catalytic reforming to obtain branched alkanes.
Chemical Synthesis: Large-scale chemical synthesis involving the alkylation of linear alkanes with appropriate alkylating agents under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Halogenation: It reacts with halogens such as chlorine or bromine to form halogenated derivatives under UV light or in the presence of a catalyst.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Halogenation: Chlorine or bromine in the presence of UV light.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Halogenation: Halogenated alkanes.
Substitution: Substituted alkanes.
Aplicaciones Científicas De Investigación
2,5-Dimethylheptane has several applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential effects on biological systems and its role as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylheptane involves its interaction with molecular targets and pathways in chemical reactions. As an alkane, it primarily undergoes reactions through free radical mechanisms, especially in halogenation and oxidation processes. The presence of methyl groups at specific positions influences its reactivity and the formation of intermediates during these reactions.
Comparación Con Compuestos Similares
- 2,2-Dimethylheptane
- 3,3-Dimethylheptane
- 2,4-Dimethylheptane
Comparison: 2,5-Dimethylheptane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. Compared to other dimethylheptanes, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, the placement of methyl groups can influence the steric hindrance and the stability of reaction intermediates, making this compound distinct in its behavior in various chemical reactions.
Propiedades
IUPAC Name |
2,5-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-9(4)7-6-8(2)3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZHQNKZOYIKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862874 | |
| Record name | 2,5-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 2,5-Dimethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2216-30-0 | |
| Record name | Heptane, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane, 2,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2,5-Dimethylheptane in biological and chemical contexts?
A1: The presence of this compound has been observed in diverse scientific studies, highlighting its relevance across disciplines. In a study focusing on the biodegradation of short-chain chlorinated paraffins (SCCPs) by Escherichia coli strain 2, this compound was identified as one of the main degradation products . This finding suggests a potential biodegradation pathway of SCCPs involving the cleavage of C-Cl and C-C bonds, ultimately leading to the formation of shorter-chain alkanes like this compound. Furthermore, in the realm of fuel technology, researchers investigating the catalytic isomerization of paraffin base hydrocarbons identified this compound as a constituent of the C-9 isomers produced during the process . This highlights its potential relevance in the optimization of fuel properties. Finally, this compound was also found in the essential oil of Bryophyllum pinnatum leaves , indicating its presence in natural plant extracts and potential contributions to their biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)



![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)


![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)
